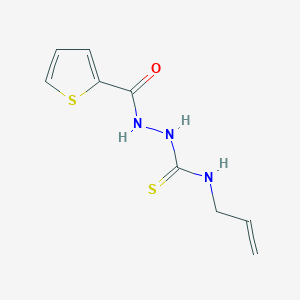

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQZBVAVLMEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Foreword

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and characterization of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This molecule, possessing a thiophene core, a hydrazinecarbothioamide linker, and a reactive allyl group, is representative of a class of compounds with significant potential in medicinal chemistry and materials science. Thiophene-containing hydrazones and related structures are known to exhibit a wide range of biological activities.[1][2] Therefore, unambiguous characterization is a critical prerequisite for any further investigation into its properties and applications. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design and data interpretation. The methodologies described herein form a self-validating system for confirming the molecular identity and purity of the title compound.

Synthesis Framework: A Prerequisite for Characterization

Before characterization, it is essential to understand the molecule's origin. The synthesis of this compound typically follows a well-established pathway for acylthiosemicarbazides. The logical and field-proven approach involves a two-step process. First, thiophene-2-carboxylic acid is converted to its corresponding hydrazide. This intermediate, thiophene-2-carbohydrazide, is then reacted with allyl isothiocyanate. This nucleophilic addition reaction proceeds efficiently to yield the final product.[3][4]

The workflow for this synthesis is outlined below. Understanding this process is crucial as it informs the expected structure and potential impurities, guiding the subsequent spectroscopic analysis.

Caption: General synthetic workflow for the target molecule.

Vibrational Spectroscopy: Unveiling Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For a molecule as complex as this compound, FT-IR provides a unique "fingerprint," confirming the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid-state FT-IR spectrum is the most direct method for this type of compound.

-

Sample Preparation: A small quantity of the crystalline solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is recorded over a range of 4000–400 cm⁻¹.[5]

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Anticipated FT-IR Data and Interpretation

The spectrum is a composite of absorptions from the thiophene ring, the allyl group, and the core hydrazinecarbothioamide linker. Based on extensive data from analogous structures, the following peaks are predicted to be key diagnostic markers.[1][2][4][5][6]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Unit | Rationale & Significance |

| 3300 - 3150 | N-H stretching | Hydrazine (-CO-NH-NH-CS-) | Confirms the presence of the hydrazine linker. The broadness indicates hydrogen bonding in the solid state. |

| 3100 - 3000 | C-H stretching (sp²) | Thiophene Ring & Allyl C=C-H | Aromatic and vinyl C-H stretches appear at higher frequencies than aliphatic ones. |

| 2980 - 2850 | C-H stretching (sp³) | Allyl -CH₂- | Confirms the aliphatic part of the allyl group. |

| ~1680 | C=O stretching (Amide I) | Thiophene-C=O | A strong, sharp peak characteristic of a secondary amide carbonyl. Its position is influenced by conjugation with the thiophene ring.[7] |

| ~1530 | N-H bending / C-N stretching | Amide II | A key band in amide linkages, resulting from a mix of N-H bending and C-N stretching. |

| 1450 - 1350 | C=C stretching | Thiophene Ring | A series of bands confirming the aromatic thiophene heterocycle.[5] |

| ~1250 | C=S stretching | Thioamide (-NH-C=S-) | A crucial, strong band confirming the presence of the thioamide functional group. |

| ~850 & ~720 | C-S stretching & C-H out-of-plane | Thiophene Ring | These vibrations are characteristic of a 2-substituted thiophene ring.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most definitive structural information by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei. It allows for the complete mapping of the proton and carbon framework, confirming connectivity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving these polar compounds and allows for observation of exchangeable N-H protons. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[8]

-

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Anticipated ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The proton spectrum can be divided into three distinct regions: the exchangeable amide/thioamide protons, the aromatic thiophene protons, and the aliphatic allyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~10.5 | Singlet (broad) | 1H | CO-NH | The deshielding is due to the adjacent electron-withdrawing carbonyl group. Broadness indicates exchange with residual water. |

| ~9.8 | Singlet (broad) | 1H | NH-CS | Also broad and deshielded, characteristic of a thioamide proton. |

| ~8.5 | Triplet (broad) | 1H | CS-NH-Allyl | The signal is often a broad triplet due to coupling with the adjacent CH₂ group of the allyl moiety. |

| 7.9 - 7.2 | Multiplets | 3H | Thiophene Protons | The three protons on the 2-substituted thiophene ring will appear as distinct multiplets, with coupling constants characteristic of their positions (ortho, meta, para-like). |

| ~5.9 | Multiplet | 1H | Allyl -CH= | The internal vinyl proton of the allyl group, appearing as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent CH₂ group. |

| ~5.2 | Multiplet | 2H | Allyl =CH₂ | The two terminal vinyl protons, which are diastereotopic and will show distinct signals with both geminal and vicinal coupling. |

| ~4.2 | Multiplet | 2H | Allyl -NH-CH₂- | The methylene protons adjacent to the nitrogen, deshielded by the electronegative atom. |

Anticipated ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic nature of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~181 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a hallmark of this functional group.[8] |

| ~162 | C=O | The amide carbonyl carbon, also deshielded but less so than the C=S. |

| 135 - 127 | Thiophene Carbons | Four distinct signals are expected for the carbons of the thiophene ring. |

| ~134 | Allyl -CH= | The internal sp² carbon of the allyl group. |

| ~117 | Allyl =CH₂ | The terminal sp² carbon of the allyl group. |

| ~47 | Allyl -CH₂- | The sp³ carbon of the allyl group, adjacent to the nitrogen. |

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is dictated by the molecule's chromophores—parts of the molecule that absorb light.

Experimental Protocol: Solution-Phase UV-Vis

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol, to a concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).[9]

-

Data Acquisition: The spectrum is recorded in a quartz cuvette (1 cm path length) against a solvent blank over a wavelength range of approximately 200–500 nm.

Anticipated UV-Vis Data and Interpretation

The molecule contains several chromophores: the thiophene ring, the carbonyl group (C=O), and the thiocarbonyl group (C=S). These will give rise to characteristic electronic transitions.[10][11]

| Predicted λmax (nm) | Transition Type | Chromophore | Rationale & Significance |

| ~300 - 320 | π → π | Thiophene & Conjugated System | An intense absorption band resulting from the conjugated system involving the thiophene ring and the acylhydrazine moiety. The extended conjugation lowers the energy gap, pushing the absorption to a longer wavelength compared to isolated thiophene.[11] |

| ~270 - 290 | n → π | C=O and C=S | A weaker absorption band arising from the promotion of a non-bonding electron (from O or S) to an anti-bonding π* orbital. The C=S transition often appears at a longer wavelength than the C=O transition.[10] |

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data is used to confirm the elemental composition and deduce structural components.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[12]

-

Fragmentation & Detection: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions. These ions are separated by their mass-to-charge ratio (m/z) and detected.

Anticipated Fragmentation Pattern

The molecular formula of this compound is C₉H₁₁N₃OS₂. Its monoisotopic mass is approximately 241.04 Da.

-

Molecular Ion (M⁺•): A peak at m/z ≈ 241 is expected, confirming the molecular weight.

-

Key Fragmentation Pathways: The fragmentation is predictable and driven by the stability of the resulting ions and neutral losses.[13][14][15]

Caption: Plausible EI-MS fragmentation pathway for the target molecule.

| Predicted m/z | Proposed Fragment | Significance |

| 241 | [C₉H₁₁N₃OS₂]⁺• | Molecular Ion (M⁺•) |

| 200 | [M - C₃H₅]⁺ | Loss of the allyl radical via cleavage of the N-C bond. |

| 140 | [M - C₅H₃OS]⁺ | Cleavage of the N-N bond, resulting in the allylhydrazinecarbothioamide fragment. |

| 111 | [C₅H₃OS]⁺ | α-cleavage next to the carbonyl, yielding the stable thienylcarbonyl cation. This is often a very prominent peak. |

| 41 | [C₃H₅]⁺ | Formation of the allyl cation. |

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of all key functional groups, including the critical C=O and C=S moieties. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, verifying the connectivity of the thiophene, hydrazinecarbothioamide, and allyl components. UV-Visible spectroscopy corroborates the electronic structure and conjugated system, while mass spectrometry confirms the exact molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods constitute a robust, self-validating analytical workflow essential for ensuring the identity, purity, and quality of this compound for advanced research and development.

References

-

ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

-

Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

-

Royal Society of Chemistry. (n.d.). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). [Link]

-

PubChem. (n.d.). N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

MIT. (2013). Thiophene-based covalent organic frameworks. [Link]

-

National Institutes of Health. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.... [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. [Link]

-

PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

National Institutes of Health. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. [Link]

-

YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. [Link]

-

Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

-

MDPI. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]

-

MDPI. (2023). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. [Link]

-

ResearchGate. (n.d.). UV absorption spectra of representative carbonyls: aldehydes.... [Link]

-

ResearchGate. (2021). Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. [Link]

-

PubChem. (n.d.). N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol. [Link]

-

Agilent. (n.d.). Conformational Studies Using Second Derivative UV-Vis Absorption Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. primescholars.com [primescholars.com]

- 3. turkjps.org [turkjps.org]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Hydrazinecarbothioamide Derivatives

Foreword: Decoding the Structural Nuances of Hydrazinecarbothioamides

Hydrazinecarbothioamides and their derivatives, particularly thiosemicarbazones formed from the condensation of thiosemicarbazide with carbonyl compounds, represent a class of molecules with significant scientific interest.[1] Their remarkable biological activities, including antimicrobial, anticancer, and antiviral properties, stem from their versatile coordination chemistry and structural features.[2][3][4] For researchers in medicinal chemistry and drug development, the precise structural elucidation of these compounds is not merely an academic exercise—it is a prerequisite for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of the ¹H and ¹³C NMR spectra of hydrazinecarbothioamide derivatives, grounded in both theoretical principles and field-proven experimental insights. We will explore the causality behind spectral observations, from the subtle effects of solvent choice to the complexities of isomerism, empowering you to interpret your data with confidence and authority.

The Hydrazinecarbothioamide Scaffold: A Structural Overview

To establish a clear framework for discussion, let's first define the core structure and a common numbering scheme for a generic hydrazinecarbothioamide derivative, often a thiosemicarbazone. Understanding this fundamental structure is the first step in assigning NMR signals correctly.

Caption: General structure of a thiosemicarbazone, a common hydrazinecarbothioamide derivative.

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environment. In hydrazinecarbothioamide derivatives, the protons attached to nitrogen atoms are particularly diagnostic, often appearing as broad singlets at the downfield end of the spectrum.

Diagnostic Chemical Shifts of N-H Protons

The key to interpreting the ¹H NMR spectrum is recognizing the signals from the hydrazinic (N²-H) and thioamidic (N⁴-H) protons. These protons are acidic and their chemical shifts are highly sensitive to their environment.

-

N²-H (Hydrazinic Proton): This proton, directly attached to the hydrazine backbone, is typically observed in the δ 9.0-12.0 ppm range.[5] Its downfield shift is a result of deshielding from the adjacent C=N and C=S groups. In many reported spectra, this is the most downfield signal.[5]

-

N⁴-H (Thioamidic Protons): The protons on the terminal nitrogen are also deshielded and typically resonate in the δ 7.5-10.5 ppm region. If N⁴ is unsubstituted (R³=H), two distinct N⁴-H signals may be observed due to restricted rotation around the C-N bond.

Causality: The significant downfield shifts of these N-H protons are due to a combination of factors: the electron-withdrawing nature of the adjacent π-systems (C=N and C=S), and extensive intermolecular and intramolecular hydrogen bonding, particularly in polar solvents like DMSO-d₆.

The Power of D₂O Exchange

A definitive method for confirming the identity of N-H (and O-H) proton signals is deuterium exchange.

Experimental Protocol: D₂O Exchange

-

Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).

-

Add a few drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix the contents.

-

Re-acquire the ¹H NMR spectrum. Expected Result: The signals corresponding to the exchangeable N-H protons will significantly diminish or disappear entirely, as the protons are replaced by non-signal-producing deuterium.[6]

Influence of Molecular Structure and Isomerism

The substitution pattern (R¹, R², R³) and the possibility of isomerism can profoundly affect the ¹H NMR spectrum.

-

Substituent Effects: Electron-withdrawing or -donating groups on aromatic rings attached to the scaffold can shift the signals of nearby protons, including the N-H protons, through inductive and resonance effects.[7]

-

Syn/Anti Isomerism: For thiosemicarbazones, isomerism around the C=N double bond can lead to two distinct sets of signals (syn and anti isomers).[2][8] The relative ratio of these isomers can sometimes be determined by integrating the corresponding signals. In many cases, one isomer is predominantly formed.[2]

Summary of Typical ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| N²-H (Hydrazinic) | 9.0 - 12.0 | Often a broad singlet, very downfield.[5] Its position is sensitive to solvent and concentration. Verifiable by D₂O exchange. |

| N⁴-H₂ (Primary Thioamide) | 7.5 - 10.5 | Can appear as one or two broad signals. Verifiable by D₂O exchange. |

| C=N-H (Azomethine) | 7.5 - 8.5 | Present in thiosemicarbazones. Its chemical shift is influenced by the nature of the R¹ and R² groups. |

| Aromatic C-H | 6.5 - 8.5 | Standard aromatic region. The pattern depends on the substitution of the aromatic ring. |

| Aliphatic C-H | 0.5 - 4.5 | Depends on the specific alkyl or other aliphatic groups attached to the scaffold. Protons alpha to heteroatoms will be further downfield.[5] |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most diagnostic signal in a hydrazinecarbothioamide derivative is that of the thiocarbonyl (C=S) carbon.

The Thiocarbonyl (C=S) Carbon Signal

The carbon atom of the C=S group is highly deshielded and represents the most characteristic signal in the ¹³C NMR spectrum of these compounds.

-

Chemical Shift: The thiocarbonyl carbon typically resonates in the very downfield region of the spectrum, generally between δ 175 - 210 ppm .[9][10] For comparison, the analogous carbonyl (C=O) carbon in semicarbazones appears further upfield (typically δ 155-165 ppm).[11]

Causality: The extreme downfield shift of the C=S carbon is attributed to the lower electronegativity of sulfur compared to oxygen and the larger paramagnetic screening term associated with the C=S bond. This makes the C=S signal an unmistakable landmark in the spectrum. Coordination to a metal center through the sulfur atom can cause this peak to shift, indicating successful complex formation.[9]

Other Key Carbon Signals

-

C=N Carbon: In thiosemicarbazones, the imine carbon signal is also found downfield, typically in the range of δ 135 - 160 ppm, though usually upfield from the C=S signal.

-

Aromatic Carbons: These appear in their characteristic region of δ 110 - 150 ppm. The specific shifts can be used to confirm substitution patterns.

-

Aliphatic Carbons: These signals are found in the upfield region of the spectrum (δ 10 - 60 ppm).

Summary of Typical ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| C=S (Thiocarbonyl) | 175 - 210 | The most downfield and highly diagnostic signal.[9][10] Its position can be influenced by substitution on N⁴. |

| C=N (Azomethine) | 135 - 160 | Characteristic of thiosemicarbazones. |

| Aromatic Carbons | 110 - 150 | Standard aromatic region. Quaternary carbons are often weaker. |

| Aliphatic Carbons | 10 - 60 | Standard aliphatic region. Shifts depend on proximity to electron-withdrawing groups. |

Analytical Workflow and Experimental Considerations

A robust and reproducible NMR analysis workflow is critical for obtaining high-quality, trustworthy data.

Standard Operating Protocol for NMR Sample Preparation

This protocol ensures consistency and minimizes artifacts in the resulting spectra.

-

Compound Purity: Ensure the sample is of high purity, as impurities will complicate the spectrum. Recrystallization or column chromatography is recommended.[2]

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the hydrazinecarbothioamide derivative directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the most common and highly recommended solvent. Its high polarity effectively dissolves most derivatives, and importantly, it slows down the exchange rate of N-H protons, making them sharp enough to be easily observed.

-

CDCl₃ (Chloroform-d): Can be used for less polar derivatives. However, N-H proton signals may be broader or may not be observed at all due to faster proton exchange.

-

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.

-

Analysis: Insert the sample into the NMR spectrometer and proceed with data acquisition. Standard ¹H, ¹³C{¹H}, and, if necessary, 2D experiments (e.g., COSY, HSQC, HMBC) should be run.

The NMR Analysis Workflow

The process from a newly synthesized compound to a fully characterized structure follows a logical progression. Advanced 2D NMR techniques are often essential for unambiguously assigning all proton and carbon signals in complex derivatives.[12][13]

Caption: Recommended workflow for the structural elucidation of hydrazinecarbothioamide derivatives using NMR.

Conclusion: A Synthesis of Data and Insight

The NMR analysis of hydrazinecarbothioamide derivatives is a nuanced process that relies on a thorough understanding of characteristic chemical shifts and the physicochemical factors that influence them. The highly deshielded N-H protons in the ¹H spectrum and the unmistakable C=S carbon signal in the ¹³C spectrum serve as primary anchors for structural interpretation. By employing systematic experimental protocols, including the judicious use of solvents like DMSO-d₆ and techniques such as D₂O exchange, researchers can obtain clear, interpretable data. For complex structures, the application of advanced 2D NMR methods is indispensable for complete and unambiguous characterization. This guide provides the foundational knowledge and practical framework necessary to confidently decode the structure of these vital compounds, accelerating research and development in the scientific fields they impact.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]

-

The University of Queensland. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. Retrieved from [Link]

-

MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved from [Link]

-

Proceedings of Student Research and Creative Inquiry Day. (2022). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. Retrieved from [Link]

-

Journal of Undergraduate Chemistry Research. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. Retrieved from [Link]

-

DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

-

ResearchGate. (n.d.). HNMR spectra of 2-(2-hydroxybenzoyl)hydrazinecarbothioamide showing chemical shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of the synthesized carbothioamide derivative molecule. Retrieved from [Link]

-

MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of N-(pyridin-2-yl)hydrazinecarbothioamide in d6-DMSO with addition of D2O. Retrieved from [Link]

-

JSciMed Central. (2016). Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

ScienceDirect. (n.d.). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Sci-Hub. (n.d.). N.M.R. SOLVENT STUDIES: HYDRAZINE AS A SOLVENT. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (400 MHz) spectra of probe 1 in DMSO-d 6 . (a) 1 + 5 equiv..... Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 4. Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 5. westmont.edu [westmont.edu]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine [jscimedcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Crystal Structure of Thiophene-Containing Hydrazinecarbothioamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene-Containing Hydrazinecarbothioamides

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives often exhibit a wide range of pharmacological activities.[2] When incorporated into the hydrazinecarbothioamide (also known as thiosemicarbazone) framework, the resulting molecules possess potent and diverse biological profiles.[3] The structural and electronic properties of the thiophene ring, combined with the chelating ability of the thiosemicarbazone moiety, contribute to their therapeutic potential.[4] X-ray crystallography provides the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, which are crucial for understanding their structure-activity relationships (SAR).[5]

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of thiophene-containing hydrazinecarbothioamides typically involves the condensation reaction between a thiophene-based aldehyde or ketone and a thiosemicarbazide derivative.[6][7] Microwave-assisted synthesis has emerged as an efficient method for these reactions.[6]

Experimental Protocol: Synthesis of a Thiophene-Containing Hydrazinecarbothioamide

-

Reaction Setup: To a solution of thiophene-2-carbaldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of acetic acid.

-

Addition of Thiosemicarbazide: Add thiosemicarbazide (1 mmol) to the solution and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the precipitate is filtered, washed with cold ethanol, and dried under vacuum.[7]

-

Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or acetonitrile, to yield the pure compound.[8]

Single Crystal Growth: The Art of Patience

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation or vapor diffusion.

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

-

Dissolution: Dissolve the purified compound in a minimal amount of a good solvent (e.g., tetrahydrofuran) in a small vial.

-

Vapor Diffusion Setup: Place this vial inside a larger, sealed container containing a small amount of a poor solvent (e.g., pentane).[6]

-

Crystal Formation: The poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the slow growth of crystals over several days to weeks.[6]

Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Workflow of single-crystal X-ray diffraction analysis.

The collected diffraction data allows for the determination of the unit cell parameters, space group, and the electron density distribution within the crystal. From this, the atomic coordinates, bond lengths, bond angles, and torsion angles can be derived.[10]

Molecular Conformation and Geometry: A Tale of Torsions and Angles

The crystal structures of thiophene-containing hydrazinecarbothioamides reveal important conformational features. The thiosemicarbazone moiety can exist in E and Z configurations with respect to the C=N bond. In the solid state, these compounds predominantly exist in the thione form.[11]

The relative orientation of the thiophene ring and the hydrazinecarbothioamide backbone is a key structural determinant. The planarity of the molecule is influenced by the substituents on both the thiophene ring and the thioamide nitrogen. For instance, in [({[(4-methylphenyl)methyl]sulfanyl}methanethioyl)amino][1-(thiophen-2-yl)ethylidene]amine, the central CN₂S₂ residue is nearly planar and forms significant dihedral angles with the thienyl and p-tolyl rings.[8]

Table 1: Selected Geometric Parameters for a Representative Thiophene-Containing Hydrazinecarbothioamide

| Parameter | Value (Å or °) | Reference |

| C=S Bond Length | 1.68 - 1.72 Å | [8] |

| C=N Bond Length | 1.28 - 1.30 Å | [8] |

| N-N Bond Length | 1.37 - 1.39 Å | [8] |

| Thiophene-C=N Dihedral Angle | Variable | [8] |

Note: These are typical ranges and can vary depending on the specific molecular structure.

Intermolecular Interactions and Supramolecular Assembly: The Architecture of the Crystal

Hydrogen bonds play a pivotal role in the crystal packing of thiophene-containing hydrazinecarbothioamides. The N-H groups of the hydrazine and thioamide moieties are excellent hydrogen bond donors, while the thione sulfur and the nitrogen atoms can act as acceptors.[12][13]

A common hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···S interactions, creating an eight-membered {⋯HNCS}₂ synthon.[4][8] These dimers can then be further assembled into more complex supramolecular architectures through other weak interactions such as C-H···π and π-π stacking interactions involving the thiophene and other aromatic rings.[8][14]

Caption: Intermolecular interactions in thiophene hydrazinecarbothioamides.

The analysis of Hirshfeld surfaces provides a powerful tool for visualizing and quantifying these intermolecular contacts within the crystal structure.[10]

Structure-Activity Relationships: From Crystal Structure to Biological Function

The three-dimensional structure of these molecules is intimately linked to their biological activity. The specific conformation adopted in the solid state can provide insights into the bioactive conformation when binding to a biological target.[15] For example, the ability to form hydrogen bonds and the overall shape of the molecule are critical for interactions with enzyme active sites or receptors.[1][16]

Molecular docking studies, which are often guided by experimental crystal structures, can be employed to predict the binding modes of these compounds with their biological targets and to rationalize their observed activities.[5][16]

Conclusion: A Window into Molecular Architecture

The crystallographic study of thiophene-containing hydrazinecarbothioamides provides invaluable information for the fields of medicinal chemistry and materials science. It reveals the intricate details of their molecular geometry and the subtle interplay of intermolecular forces that govern their self-assembly in the solid state. This fundamental understanding is essential for the rational design of new molecules with enhanced therapeutic properties and desired material characteristics. Future work in this area will likely involve the synthesis of more complex derivatives and the use of advanced crystallographic techniques to study their interactions with biological macromolecules.

References

-

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide | C7H9N3S2 | CID - PubChem. Available from: [Link]

-

Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations | ACS Omega. Available from: [Link]

-

Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. Available from: [Link]

-

Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones - SciELO. Available from: [Link]

-

thiosemicarbazones – Chemical Crystallography. Available from: [Link]

-

Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl) - ResearchGate. Available from: [Link]

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer - MDPI. Available from: [Link]

-

Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. Available from: [Link]

-

Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide - NIH. Available from: [Link]

-

Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells - MDPI. Available from: [Link]

-

Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC - NIH. Available from: [Link]

-

(PDF) Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide - ResearchGate. Available from: [Link]

-

Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC - NIH. Available from: [Link]

-

Supramolecular Self-Assembly Built by Weak Hydrogen, Chalcogen, and Unorthodox Nonbonded Motifs in 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, a Selective COX-2 Inhibitor: Insights from X-ray and Theoretical Studies - PubMed Central - NIH. Available from: [Link]

-

Synthetic strategies and self-assembly properties of thiophene-functionalized hydrogen-bonded diketopyrrolopyrrole derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

-

Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene - PMC - NIH. Available from: [Link]

-

Synthesis, X-ray Crystallography, Hirshfeld Surface Analysis, Spectral Analysis, and Molecular Docking Studies on (E)–2–(1–(4–Fluorophenyl)Ethylidene) Hydrazine Carbothioamide | Journal of Scientific Research - Bangladesh Journals Online. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available from: [Link]

-

Using thioamides to site-specifically interrogate the dynamics of hydrogen bond formation in β-sheet folding - PubMed. Available from: [Link]

-

Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives | Request PDF - ResearchGate. Available from: [Link]

-

conformational analysis of a thiosemicarbazone derivative having in vitro antimicrobial activity by molecular mechanics and ab initio methods - Sciforum. Available from: [Link]

-

C–H Functionalisation - Encyclopedia.pub. Available from: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available from: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray Crystallography, Hirshfeld Surface Analysis, Spectral Analysis, and Molecular Docking Studies on (E)–2–(1–(4–Fluorophenyl)Ethylidene) Hydrazine Carbothioamide | Journal of Scientific Research [banglajol.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thiosemicarbazones – Chemical Crystallography [xtl.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using thioamides to site-specifically interrogate the dynamics of hydrogen bond formation in β-sheet folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Supramolecular Self-Assembly Built by Weak Hydrogen, Chalcogen, and Unorthodox Nonbonded Motifs in 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, a Selective COX-2 Inhibitor: Insights from X-ray and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity, N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. Designed for researchers, scientists, and drug development professionals, this document outlines a series of systematic protocols and the scientific rationale underpinning them. We delve into predictive physicochemical properties, detailed methodologies for solubility assessment, the development of a stability-indicating analytical method, and a robust forced degradation study design. The overarching goal is to equip researchers with the necessary tools to understand the intrinsic chemical behavior of this molecule, a critical step in its potential development as a therapeutic agent. All protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Introduction to this compound

This compound is a molecule of interest featuring a unique combination of functional groups: a thiophene ring, a hydrazine-1-carbothioamide (thiosemicarbazide) core, and an N-allyl substituent. Its chemical structure is presented below:

-

Molecular Formula: C₉H₁₁N₃OS₂[1]

-

Synonyms: 1-(2-Thiophenecarbonyl)-4-allylthiosemicarbazide

The thiosemicarbazide moiety is known for its coordinating abilities with metal ions and a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The thiophene ring is a common heterocycle in medicinal chemistry. Understanding the interplay of these functional groups is paramount to predicting the molecule's behavior in various environments.

Predicted Physicochemical Properties and Their Influence on Solubility

A preliminary in silico assessment of the molecule's structure allows us to predict certain physicochemical properties that will govern its solubility and stability:

-

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-NH groups) and acceptors (C=O and C=S groups, and the nitrogen atoms). This suggests the potential for strong intermolecular interactions, which can influence its crystal lattice energy and solubility. The sulfur atom in thiosemicarbazide derivatives can also act as a hydrogen bond acceptor, sometimes forming bonds as strong as conventional N-H...O or N-H...N bonds.[4]

-

Ionization (pKa): The hydrazinecarbothioamide moiety contains protons that can be ionized. The acidity of the N-H protons is a key factor. The molecule will likely exhibit different solubility profiles at various pH values, corresponding to its ionization state.

-

Lipophilicity (LogP): The presence of the allyl group and the thiophene ring contributes to the molecule's lipophilicity. An estimated XLogP3 value for a similar compound, N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, is 2.7, suggesting moderate lipophilicity.[5] This balance between hydrophilic (hydrogen bonding groups) and lipophilic regions will dictate its solubility in both aqueous and organic media.

-

Tautomerism: Thiosemicarbazides can exist in tautomeric forms, which can influence their reactivity and spectroscopic properties.[6]

Comprehensive Solubility Assessment Protocol

The determination of solubility is a foundational step in pharmaceutical development, impacting everything from bioavailability to formulation design. A tiered, systematic approach is recommended.

Rationale for Experimental Design

The choice of solvents and pH conditions is dictated by the need to understand the molecule's behavior in both physiological and formulation-relevant environments. Aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid) are standard for predicting oral bioavailability. Organic solvents are crucial for identifying suitable vehicles for preclinical studies and for developing purification and formulation processes.

Experimental Workflow: Thermodynamic Solubility

A robust method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (see Table 1).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to fall within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection.

Analytical Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for quantifying the dissolved compound. The method must be validated for linearity, accuracy, and precision.

Data Presentation

The results should be tabulated for clear comparison.

Table 1: Solubility Data for this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Purified Water | ~7.0 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 | ||

| Polyethylene Glycol 400 | N/A | 25 |

Visualization of Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability-Indicating Method (SIM) Development and Forced Degradation Studies

Understanding the chemical stability of a molecule is a regulatory requirement and essential for developing a safe and effective drug product.[7] Forced degradation studies are the cornerstone of this process, deliberately stressing the molecule to identify potential degradation products and pathways.[7][8]

Rationale for a Stability-Indicating Method (SIM)

A SIM is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIM is its ability to separate the intact API from its degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting impurities.

Forced Degradation (Stress Testing) Protocol

The protocol involves exposing solutions of this compound to harsh conditions. The goal is to achieve 5-20% degradation of the parent molecule.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 80°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 80°C. Thiophene-containing compounds can be particularly susceptible to degradation in basic media.[9]

-

Neutral Hydrolysis: Dilute the stock solution with purified water and heat at 80°C.

-

Oxidation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature. The sulfur atoms in both the thiophene and thiosemicarbazide moieties are potential sites for oxidation.

-

Thermal Stress (Solid State): Store the solid compound at 105°C.

-

Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples using the developed RP-HPLC method with a photodiode array (PDA) detector to assess peak purity.

Causality: Predicted Degradation Pathways

-

Amide Bond Hydrolysis: The amide linkage is a primary target for both acid and base-catalyzed hydrolysis, which would cleave the molecule into thiophene-2-carbohydrazide and allyl isothiocyanate precursors.

-

Thioamide Hydrolysis: The C=S bond can also undergo hydrolysis, particularly under acidic conditions, to yield the corresponding urea derivative.

-

Oxidation: The sulfur atoms are susceptible to oxidation, potentially forming sulfoxides or sulfones.

-

Cyclization: Thiosemicarbazide derivatives are known to undergo cyclization reactions to form various heterocyclic compounds like 1,3,4-thiadiazoles or 1,2,4-triazoles, especially under thermal or oxidative stress.[6]

Data Interpretation and Mass Balance

The analysis should focus on tracking the appearance of new peaks (degradants) and the decrease in the parent compound's peak area. Mass balance is a critical calculation that compares the initial assay value of the API to the sum of the assay value of the remaining API and the levels of all degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected by the analytical method.[8]

Data Presentation

Table 2: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation | No. of Degradants | Mass Balance (%) | Observations |

| 0.1 N HCl, 80°C | 24h | ||||

| 0.1 N NaOH, 80°C | 24h | ||||

| Water, 80°C | 24h | ||||

| 3% H₂O₂, RT | 24h | ||||

| Dry Heat, 105°C | 48h | ||||

| Photolytic (ICH Q1B) | - |

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion and Forward Outlook

This guide provides a foundational strategy for the comprehensive characterization of this compound. By systematically evaluating its solubility and stability, researchers can build a robust data package essential for any further drug development activities. The insights gained from these studies—understanding how the molecule behaves in different pH environments, its susceptibility to degradation, and the nature of its degradants—are critical for informed decision-making in formulation development, manufacturing process design, and the establishment of appropriate storage conditions and shelf-life. The successful execution of these protocols will pave the way for subsequent long-term stability studies under ICH guidelines and eventual preclinical and clinical development.

References

-

Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

El-Sayed, W. M., El-Sattar, N. E. A., & Ali, O. M. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(23), 8543. [Link]

-

Leovac, V. M., & Novaković, S. B. (2024). Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives. Journal of Molecular Structure, 1301, 138721. [Link]

-

Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]

-

Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave Online. [Link]

-

Dincel, E. D., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40751–40770. [Link]

-

National Center for Biotechnology Information. (n.d.). N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. PubChem. Retrieved January 15, 2026, from [Link]

-

Dabholkar, V. V., & Ansari, F. Y. (2011). Thiosemicarbazides: synthesis and reactions. Journal of the Serbian Chemical Society, 76(6), 805-832. [Link]

-

Kumar, V., & Kumar, S. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 9(3-s), 1018-1025. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide | C12H11N3OS2 | CID 848905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

literature review on the biological activity of thienylcarbonyl compounds

An In-Depth Technical Guide to the Biological Activity of Thienylcarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Foreword: The Thienylcarbonyl Moiety - A Privileged Scaffold in Medicinal Chemistry

The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in the edifice of medicinal chemistry. Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows it to modulate pharmacokinetic and pharmacodynamic properties favorably. When this versatile heterocycle is appended with a carbonyl group, it forms the thienylcarbonyl scaffold, a structural motif that has unlocked a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the diverse pharmacological landscape of thienylcarbonyl compounds, offering insights into their design, mechanism of action, and therapeutic potential. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, supported by experimental evidence and protocols, to equip researchers and drug development professionals with a thorough understanding of this potent chemical class.

Part 1: Anticancer Activity of Thienylcarbonyl Compounds

The quest for novel anticancer agents remains a paramount challenge in modern medicine. Thienylcarbonyl derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thienylcarbonyl compounds is not mediated by a single, universal mechanism. Instead, these molecules exhibit a range of actions that target key vulnerabilities in cancer cells.

1.1.1. Induction of Apoptosis and Cell Cycle Arrest:

Several studies have demonstrated that thienylcarbonyl derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, di(3-thienyl)methanol has been shown to induce cell death and inhibit the growth of T98G human brain cancer cells in a concentration-dependent manner.[1] This compound was also observed to cause cytogenetic damage, as evidenced by an increase in micronuclei formation, which is indicative of DNA strand breaks.[1] Furthermore, novel thienyl-acrylonitrile derivatives have been found to induce a pronounced G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, effectively halting their proliferation.[3] This cell cycle arrest is often accompanied by the suppression of key regulatory proteins like cyclin B1.[3]

1.1.2. Inhibition of Key Signaling Pathways:

Thienylcarbonyl compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to exert their anti-proliferative effects by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby disrupting phospholipid metabolism, a crucial process for cancer cell growth and signaling.[5]

1.1.3. Anti-Angiogenic Effects:

The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Certain thienyl-acrylonitrile derivatives have demonstrated potent anti-angiogenic effects by inhibiting the capillary tube formation of endothelial cells in vitro.[3] This suggests that these compounds can starve tumors of their vital blood supply.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thienylcarbonyl compounds is significantly influenced by their structural features.

-

Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can dramatically alter biological activity.

-

The Carbonyl Linker: Modifications to the carbonyl group and the linker connecting it to other parts of the molecule can impact efficacy. For instance, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, compounds bearing a secondary benzyl alcohol tether at the 5-position showed improved efficacy compared to their benzoyl counterparts.[5]

-

Aromatic Substituents: The nature and substitution pattern on other aromatic rings within the molecule play a crucial role. For example, in a series of thieno[2,3-c]pyridine derivatives, compound 6i with specific substitutions exhibited a broad spectrum of anticancer activity.[6]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| Di(3-thienyl)methanol | T98G (brain cancer) | 60–200 µg/mL (IC50) | [1] |

| Thienyl Chalcone Derivatives | MCF-7 (breast cancer) | 7.24 - 7.79 µM (IC50) | [2][4] |

| Thienyl Chalcone Derivatives | MDA-MB-231 (breast cancer) | 5.27 - 6.15 µM (IC50) | [2][7] |

| Thieno[2,3-b]pyridine Derivatives | HCT116 (colorectal cancer) | 25–50 nM (IC50) | [5] |

| Thieno[2,3-b]pyridine Derivatives | MDA-MB-231 (breast cancer) | 25–50 nM (IC50) | [5] |

| Thieno[2,3-c]pyridine Derivative (6i) | HSC3 (oral cancer) | 10.8 µM (IC50) | [6] |

| Thieno[2,3-c]pyridine Derivative (6i) | T47D (breast cancer) | 11.7 µM (IC50) | [6] |

| Thieno[2,3-c]pyridine Derivative (6i) | RKO (colon cancer) | 12.4 µM (IC50) | [6] |

| 2-alkylcarbonyl & 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives | 60 human tumor cell lines | 0.15 - 1.02 µM (mean GI50) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thienylcarbonyl compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Proposed Anticancer Mechanism of Thienyl-Acrylonitriles

Caption: Proposed anticancer mechanism of thienyl-acrylonitrile derivatives in HCC cells.

Part 2: Antimicrobial Activity of Thienylcarbonyl Compounds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Thienylcarbonyl compounds have demonstrated significant potential in this area.[9][10][11][12][13]

Spectrum of Activity

Thienylcarbonyl derivatives have shown activity against a range of microorganisms:

-

Gram-Positive Bacteria: Including Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis.[10][11][13]

-

Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[10][13]

-

Fungi: Including Candida albicans and Aspergillus niger.[13]

Mechanism of Action

The precise mechanisms by which thienylcarbonyl compounds exert their antimicrobial effects are still under investigation, but several putative targets have been identified through in silico studies. For some heteroaryl thiazole derivatives, it is predicted that they inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[12] For their antifungal activity, inhibition of 14α-lanosterol demethylase, a key enzyme in fungal ergosterol biosynthesis, is a probable mechanism.[12]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thienyl-substituted heterocycles | S. aureus, E. coli, B. subtilis, P. aeruginosa | Significant activity | [9] |

| Thienylchalcone-derived heterocycles | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | Moderate to good activity | [10] |

| Heteroaryl thiazole derivatives | Bacteria | 0.23 - >3.75 | [12] |

| Heteroaryl thiazole derivatives | Fungi | 0.06 - 0.47 | [12] |

| Substituted thienopyrimidines | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Highly active | [13] |

Experimental Protocol: Microdilution Method for MIC Determination

The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a series of twofold dilutions of the thienylcarbonyl compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Drug Discovery Workflow

Caption: A typical workflow for the discovery of new antimicrobial agents.

Part 3: Anti-inflammatory Activity of Thienylcarbonyl Compounds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thienylcarbonyl derivatives have shown promise as anti-inflammatory agents.[14][15][16]

In Vivo and In Vitro Evidence

The anti-inflammatory effects of thienylcarbonyl compounds have been demonstrated in various models:

-

In Vivo: The carrageenan-induced mouse paw edema model is a classic test for acute inflammation. Thienyl and 1,3-thiazolyl-aminoketones have been shown to reduce paw edema in this model.[14]

-

In Vitro: Some phthaloyl amino acid derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[16]

Mechanism of Action

The anti-inflammatory activity of these compounds can be attributed to several mechanisms:

-

Antioxidant Properties: Some thienyl and 1,3-thiazolyl-aminoketones exhibit antioxidant activity by scavenging hydroxyl radicals and superoxide anions.[14] Oxidative stress is a key contributor to inflammation.

-

Inhibition of Pro-inflammatory Mediators: Thiazolyl-carbonyl-thiosemicarbazides have been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory mediator.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the thienylcarbonyl compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Part 4: Antiviral Activity of Thienylcarbonyl Compounds

The emergence of new viral diseases and the development of resistance to existing antiviral drugs highlight the urgent need for novel therapeutic agents. Thienylcarbonyl compounds have shown activity against several viruses.[17][18][19][20]

Spectrum of Antiviral Activity

-

Human Rhinovirus (HRV): [[[(Thienylcarbonyl)alkyl]oxy]phenyl]oxazoline derivatives have demonstrated potent and selective activity against human rhinovirus, a common cause of the cold.[17]

-

Influenza A Virus: Thienyl-based amides of M2 and neuraminidase inhibitors have been synthesized and shown to have in vitro activity against influenza A viruses.[18][19] One bisamide derivative exhibited potent activity against an influenza A (H3N2) strain.[19]

-

Herpes Simplex Virus (HSV): 5-thien-2-yl-2'-deoxyuridine analogues have shown activity against HSV-1.[20]

Mechanism of Action

The antiviral mechanisms of thienylcarbonyl compounds are diverse and depend on the specific viral target. For influenza A, derivatives have been designed to target the M2 ion channel or the neuraminidase enzyme, both of which are crucial for viral replication.[18][19] For HSV, the 5-thien-2-yl-2'-deoxyuridine analogues likely act as nucleoside analogues, interfering with viral DNA synthesis.

Part 5: Synthesis of Thienylcarbonyl Compounds

The synthesis of thienylcarbonyl derivatives is typically achieved through well-established organic chemistry reactions.

Common Synthetic Routes

-

Friedel-Crafts Acylation: This is a common method to introduce a carbonyl group onto the thiophene ring.[17]

-

Claisen-Schmidt Condensation: This reaction is widely used to synthesize thienyl chalcone derivatives by reacting a thienyl ketone with an aromatic aldehyde.[2][7]

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are valuable for creating carbon-carbon bonds and assembling more complex thienylcarbonyl-containing molecules.[20][21]

-

Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules in a single step from three or more starting materials.[22]

Visualization: General Synthesis of Thienyl Chalcones

Caption: General synthetic scheme for thienyl chalcones via Claisen-Schmidt condensation.

Conclusion and Future Perspectives

Thienylcarbonyl compounds represent a versatile and privileged scaffold in drug discovery, exhibiting a wide array of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties make them attractive candidates for further development. Future research should focus on:

-

Elucidating detailed mechanisms of action to identify specific molecular targets.

-

Expanding structure-activity relationship studies to optimize potency and selectivity.

-

Utilizing computational and in silico methods to design novel derivatives with improved pharmacokinetic and pharmacodynamic profiles.

-

Exploring novel drug delivery systems to enhance the therapeutic efficacy of promising lead compounds.